molecular formula CCl5OP B8809645 trichloromethylphosphonic dichloride CAS No. 21510-59-8

trichloromethylphosphonic dichloride

Cat. No.: B8809645
CAS No.: 21510-59-8
M. Wt: 236.2 g/mol
InChI Key: IZCROZIPMHFQSU-UHFFFAOYSA-N
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Description

describes the synthesis of trichloromethylphosphonous dichloride (P⁺³), prepared via chlorination of tetrachloro(chloromethyl)phosphorane. This compound exhibits high stability due to the electron-withdrawing trichloromethyl group, which reduces its reactivity toward nucleophilic agents .

Properties

CAS No.

21510-59-8

Molecular Formula

CCl5OP

Molecular Weight

236.2 g/mol

IUPAC Name

trichloro(dichlorophosphoryl)methane

InChI

InChI=1S/CCl5OP/c2-1(3,4)8(5,6)7

InChI Key

IZCROZIPMHFQSU-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(Cl)Cl)(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

trichloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts . This method is also effective in producing this compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

trichloromethylphosphonic dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include various phosphonic acids and their derivatives. These products are often used as intermediates in the synthesis of other chemicals.

Scientific Research Applications

trichloromethylphosphonic dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trichloromethylphosphonic dichloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the nature of the reactants and the conditions under which the reactions are carried out .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare trichloromethylphosphonic dichloride with structurally or functionally related organophosphorus dichlorides.

Table 1: Comparative Analysis of Organophosphorus Dichlorides

Compound Name Molecular Formula CAS RN Key Properties Reactivity & Applications
Trichloromethylphosphonous dichloride CCl₅P Not provided High thermal stability; resistant to hydrolysis and nucleophilic substitution Intermediate in organophosphorus synthesis; limited reactivity due to -CCl₃ group
Ethylphosphonic dichloride C₂H₅Cl₂OP 1066-50-8 Boiling point: 71–72°C (12 mmHg); moisture-sensitive Hydrolyzes to ethylphosphonic acid; used in flame retardants and agrochemicals
Methylphosphonic dichloride CH₃Cl₂OP 676-97-1 Liquid at RT; hygroscopic Key precursor for fire-retardant polymer blends (e.g., polyphenylene oxide composites)
Methylphosphonothioic dichloride CH₃Cl₂PS 676-98-2 Sulfur analog; distinct IR/Raman spectra Thiophosphorylating agent; used in pesticide and pharmaceutical synthesis
Phenylphosphonous dichloride C₆H₅Cl₂P 644-97-3 Air-sensitive; forms phosphine ligands Ligand in coordination chemistry; precursor to phenylphosphine oxides

Reactivity and Stability

  • Trichloromethylphosphonous dichloride demonstrates exceptional resistance to chlorination and hydrolysis due to the electronegative -CCl₃ group, which stabilizes the phosphorus center . In contrast, ethylphosphonic dichloride and methylphosphonic dichloride are more reactive toward nucleophiles (e.g., water, alcohols), forming phosphonic acids or esters .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trichloromethylphosphonic dichloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via controlled reactions of phosphorus trichloride with chlorinated precursors under anhydrous conditions. For example, describes its preparation using trichloromethylphosphonic acid dichloride and hydrazine hydrate, with triethylamine as a catalyst. Key parameters include temperature (ambient to 60°C), stoichiometric ratios (excess hydrazine ensures complete conversion), and reaction time (3–7 days). Yield optimization requires monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) is critical for structural elucidation, particularly to confirm phosphorus-centered reactivity. Infrared (IR) and Raman spectroscopy identify functional groups like P=O and P-Cl bonds. TLC and column chromatography are used for purity assessment and isomer separation, though notes challenges in isolating cis/trans isomers due to low concentrations .

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer : Store under inert atmospheres (argon or nitrogen) in moisture-free environments. emphasizes avoiding contact with strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions, such as the release of hydrogen chloride gas or phosphorus oxides. Stability tests under varying humidity and temperature conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported decomposition products of this compound under thermal stress?

  • Methodological Answer : Discrepancies in decomposition data (e.g., vs. 6) require systematic thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). Controlled pyrolysis experiments at incremental temperatures (100–300°C) can identify dominant pathways. For instance, reports hydrogen chloride and phosphorus oxides, while highlights carbon oxides. Cross-referencing with analogous compounds (e.g., phenylphosphonic dichloride) may clarify mechanistic outliers .

Q. How can vapor-liquid interfacial polycondensation be optimized for synthesizing polymers using this compound?

  • Methodological Answer : details polycondensation with diols, where inherent viscosity (a proxy for molecular weight) depends on reaction time, base concentration, and molar ratios. A central composite rotatable design (CCRD) can model these variables. For example, a 2² factorial design with triethylamine (0.5–2.0 M) and reaction time (12–48 hours) revealed optimal viscosity at 1.25 M base and 30 hours .

Q. What experimental designs address isomerization challenges during derivatization of this compound?

  • Methodological Answer : Isomer separation, as noted in , requires high-performance liquid chromatography (HPLC) with chiral stationary phases. Kinetic studies using ³¹P NMR can monitor isomer ratios during reactions. For example, adjusting solvent polarity (tetrahydrofuran vs. dichloromethane) and temperature (-20°C to 25°C) may favor one isomer via thermodynamic control .

Q. How do solvent systems influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing transition states. demonstrates THF’s role in facilitating reactions with diamines, achieving >80% yield. Solvent dielectric constants correlate with reaction rates; computational modeling (DFT) can predict solvent effects on activation energy .

Data Contradiction and Safety Analysis

Q. Why are acute toxicity data for this compound limited, and how can researchers extrapolate safety protocols?

  • Methodological Answer : and note gaps in toxicological data. Researchers should adopt precautionary measures based on structurally related compounds (e.g., methylphosphonothioic dichloride, ). Acute toxicity can be inferred from LD50 values of analogous chlorinated phosphorus compounds, while in vitro assays (e.g., Ames test) assess mutagenicity .

Experimental Design Tables

Parameter Range Tested Optimal Value Impact on Yield/Viscosity
Reaction Temperature20–60°C25°CHigher temps accelerate side reactions
Stoichiometry (Diol:Phosphonic dichloride)1:1 to 1:1.51:1.2Excess diol minimizes unreacted dichloride
Solvent Polarity (ε)THF (7.5), DCM (8.9)THFLower ε improves molecular weight

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